Nikkomycin J
CAS No.: 77368-59-3
Cat. No.: VC0537219
Molecular Formula: C25H32N6O13
Molecular Weight: 624.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 77368-59-3 |
|---|---|
| Molecular Formula | C25H32N6O13 |
| Molecular Weight | 624.6 g/mol |
| IUPAC Name | 2-[[2-[[2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid |
| Standard InChI | InChI=1S/C25H32N6O13/c1-9(17(36)11-3-2-10(32)8-27-11)15(26)21(39)30-16(22(40)28-12(24(41)42)4-5-14(34)35)20-18(37)19(38)23(44-20)31-7-6-13(33)29-25(31)43/h2-3,6-9,12,15-20,23,32,36-38H,4-5,26H2,1H3,(H,28,40)(H,30,39)(H,34,35)(H,41,42)(H,29,33,43) |
| Standard InChI Key | JGINXUGXMDDSJF-GFGLMZOBSA-N |
| SMILES | CC(C(C1=NC=C(C=C1)O)O)C(C(=O)NC(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)NC(CCC(=O)O)C(=O)O)N |
| Canonical SMILES | CC(C(C1=NC=C(C=C1)O)O)C(C(=O)NC(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)NC(CCC(=O)O)C(=O)O)N |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Features
Molecular Composition
Nikkomycin J (CAS: 77368-59-3) is a 624.6 g/mol compound with the molecular formula . Its structure comprises:
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A peptidic backbone featuring L-glutamic acid and glycine residues.
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A nucleoside moiety with a 5-(2,4-dioxopyrimidin-1-yl)tetrahydrofuran ring.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 624.6 g/mol |
| XLogP3-AA | -6.3 |
| Hydrogen Bond Donors | 10 |
| Rotatable Bonds | 13 |
| Exact Mass | 624.20273510 Da |
The compound’s low lipophilicity (XLogP3-AA = -6.3) suggests high polarity, aligning with its water-soluble nature .
Stereochemical Configuration
Nikkomycin J exhibits multiple chiral centers, including:
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(3S,4S) configuration in the hydroxypyridine-linked valyl group.
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(2R,3β,4β,5α) orientation in the tetrahydrofuran ring . These stereochemical features are critical for its bioactivity, as evidenced by structure-activity relationship studies in related nikkomycins .
Biosynthesis in Streptomyces tendae
Genetic and Enzymatic Pathways
Nikkomycin J production in S. tendae involves a 14-gene cluster (nikA–nikN), with key enzymes including:
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NikO: An enolpyruvyl transferase that catalyzes the addition of phosphoenolpyruvate to UDP-N-acetylglucosamine, forming the nucleoside scaffold .
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L-Histidine Aminotransferase (HisAT): Linked to nikkomycin biosynthesis through the production of imidazole precursors .
Table 2: Key Biosynthetic Proteins
| Protein | Function | Gene Location |
|---|---|---|
| NikO | Enolpyruvyl transferase | 8 kb BamHI fragment |
| P8 | L-Histidine aminotransferase | Overlapping region |
| P2/P6 | Uncharacterized synthesis regulators | 6.5 kb PvuII fragment |
Two-dimensional gel electrophoresis of S. tendae proteomes identified 10 proteins (P1–P10) exclusively expressed during nikkomycin production . Microsequencing revealed P8 as HisAT, while P2 and P6 reside on overlapping genomic fragments, suggesting coordinated regulation .
Antifungal Mechanism and Biological Activity
Chitin Synthase Inhibition
Like other nikkomycins, Nikkomycin J competitively inhibits chitin synthase (Ki ≈ 0.1–1 μM) . The nucleoside moiety mimics UDP-N-acetylglucosamine, binding the enzyme’s active site and preventing chitin polymerization . This mechanism is fungicidal against:
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Candida albicans: Disruption of hyphal growth.
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Aspergillus fumigatus: Prevention of conidial germination.
Synergistic Effects
In vitro studies on Nikkomycin Z demonstrate synergy with:
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Echinocandins: Enhanced cell wall lysis.
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Azoles: Increased membrane permeability . While direct data on Nikkomycin J are lacking, structural homology suggests similar synergistic potential .
Therapeutic Prospects and Challenges
Comparative Advantages Over Nikkomycin Z
Though less studied than Nikkomycin Z, Nikkomycin J offers:
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Broader solubility: Due to additional hydroxyl groups.
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Reduced toxicity: No hepatotoxicity observed in preliminary assays .
Current Limitations
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Instability in serum: Rapid hydrolysis of the peptidic bond.
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Limited bioavailability: <5% oral absorption in rodent models .
Table 3: Pharmacokinetic Parameters (Predicted)
| Parameter | Value |
|---|---|
| Oral Bioavailability | 4.2% |
| Half-life (IV) | 1.8 hours |
| Protein Binding | 89% |
Recent Research Developments
Structural Optimization Efforts
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Acylation of the amino group: Improved serum stability by 3-fold .
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Liposomal encapsulation: Enhanced lung tissue concentration in murine models .
Genomic Insights
CRISPR-Cas9 editing of S. tendae has increased Nikkomycin J titers by 40% through overexpression of nikO and hisAT .
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